molecular formula C16H15NO4 B4410904 {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid

{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid

Cat. No. B4410904
M. Wt: 285.29 g/mol
InChI Key: VCVJGEKTCIDUJO-UHFFFAOYSA-N
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Description

{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with conditions such as arthritis, menstrual cramps, and postoperative pain. The chemical structure of mefenamic acid consists of a phenylacetic acid moiety attached to a benzoylamino group via an amide bond. The purpose of

Mechanism of Action

Mefenamic acid exerts its pharmacological effects by inhibiting the activity of COX and LOX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation. Mefenamic acid selectively inhibits the activity of COX-2, which is induced in response to inflammation, while sparing the activity of COX-1, which is involved in the synthesis of prostaglandins that protect the gastrointestinal tract. LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory conditions. Mefenamic acid inhibits the activity of 5-LOX, which is involved in the synthesis of leukotrienes, and thus has anti-inflammatory effects.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Mefenamic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition to its anti-inflammatory effects, {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid has been shown to have antitumor, antiviral, and antimicrobial activities.

Advantages and Limitations for Lab Experiments

Mefenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied for its pharmacological effects. However, {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid also has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the liver. It also has a narrow therapeutic window and can cause gastrointestinal side effects such as ulcers and bleeding.

Future Directions

There are several future directions for the study of {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid. One area of research is the development of novel formulations of this compound acid that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new targets for this compound acid, such as signaling pathways involved in inflammation and immunity. Finally, the use of this compound acid as a tool for the study of COX and LOX enzymes and their role in inflammation and disease is an area of ongoing research.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain and inflammation. Mefenamic acid is also known to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes that contribute to inflammation. In addition to its anti-inflammatory effects, {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid has been shown to have antitumor, antiviral, and antimicrobial activities.

properties

IUPAC Name

2-[4-[(4-methoxybenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-14-8-4-12(5-9-14)16(20)17-13-6-2-11(3-7-13)10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJGEKTCIDUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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